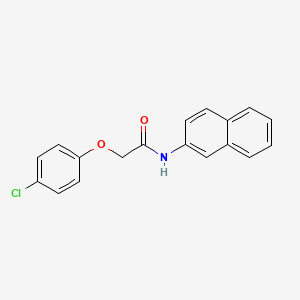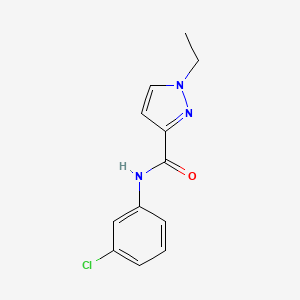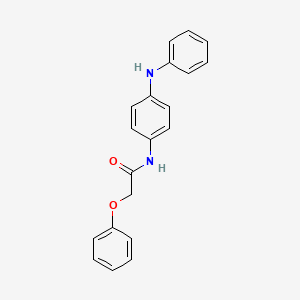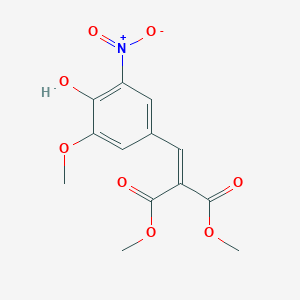![molecular formula C17H19N3O3 B5861005 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH is a hydrazine derivative that has a molecular formula of C18H20N2O3.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is not fully understood. However, studies have shown that 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide induces apoptosis in cancer cells by activating the caspase pathway. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to improve cognitive function by increasing acetylcholine levels. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has also been shown to have antimicrobial properties and can inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in lab experiments is its potential applications in various fields of research. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to have anti-cancer, neuroprotective, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in lab experiments is its potential toxicity. Studies have shown that 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide. One area of research is the development of 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide-based drugs for cancer treatment. Studies have shown that 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the development of 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide-based drugs for the treatment of neurodegenerative diseases. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to improve cognitive function by increasing acetylcholine levels, making it a potential treatment for Alzheimer's and Parkinson's disease. Additionally, future research can focus on the development of new synthesis methods for 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide, which can improve its yield and purity.
Conclusion:
In conclusion, 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is a hydrazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has anti-cancer, neuroprotective, and antimicrobial properties, making it a versatile compound for scientific research. While there are limitations to using 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in lab experiments, its potential applications make it an important compound for future research.
Synthesis Methods
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide can be synthesized using a two-step process. In the first step, 3,5-dimethylphenol is reacted with acetyl chloride in the presence of a base to form 2-(3,5-dimethylphenoxy)acetophenone. In the second step, the resulting compound is reacted with N-phenylhydrazinecarboxamide in the presence of a reducing agent to form 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide.
Scientific Research Applications
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been shown to have antimicrobial properties and can be used as a potential antibiotic.
properties
IUPAC Name |
1-[[2-(3,5-dimethylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-8-13(2)10-15(9-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCPLMQASKHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)




![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)